molecular formula C11H14N2O B13260501 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile

Cat. No.: B13260501
M. Wt: 190.24 g/mol
InChI Key: DTGAYBIGQMKQTD-UHFFFAOYSA-N
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Description

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile is a synthetic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a benzonitrile group attached to a methylaminoethoxy moiety, which imparts specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the electrophilic carbon of the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dichloromethane and ethanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride
  • This compound acetate

Uniqueness

This compound stands out due to its unique combination of a benzonitrile group and a methylaminoethoxy moiety. This structure imparts specific reactivity and functionality, making it valuable in various scientific research applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-[2-(methylamino)ethoxymethyl]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3

InChI Key

DTGAYBIGQMKQTD-UHFFFAOYSA-N

Canonical SMILES

CNCCOCC1=CC=C(C=C1)C#N

Origin of Product

United States

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